molecular formula C7H8N4O B13120190 N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine

N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine

Cat. No.: B13120190
M. Wt: 164.16 g/mol
InChI Key: NGYHGJFBTZOUKW-UHFFFAOYSA-N
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Description

N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the isoxazole and pyrimidine family, which are known for their diverse biological activities.

Chemical Reactions Analysis

Types of Reactions

N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus oxychloride for cyclization, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine exerts its effects involves its interaction with molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to inhibit oxidative stress and beta-amyloid aggregation, which are key factors in the progression of neurodegenerative diseases . The compound may also modulate various signaling pathways involved in cell survival and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine stands out due to its dual role as a neuroprotective agent and antioxidant, making it a promising candidate for the treatment of neurodegenerative diseases. Its unique structural features also allow for diverse chemical modifications, enhancing its potential for various applications.

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

InChI

InChI=1S/C7H8N4O/c1-4-5-6(8-2)9-3-10-7(5)12-11-4/h3H,1-2H3,(H,8,9,10)

InChI Key

NGYHGJFBTZOUKW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=NC=NC(=C12)NC

Origin of Product

United States

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